![molecular formula C22H16BrNO4 B2416833 Methyl 4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzoate CAS No. 476326-63-3](/img/structure/B2416833.png)

Methyl 4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

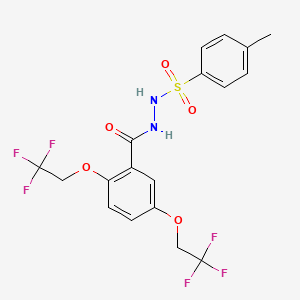

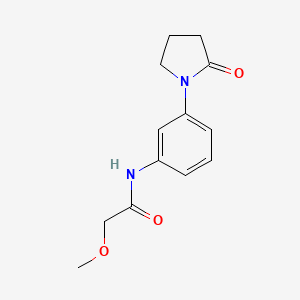

Methyl 4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzoate, also known as BRD 7389, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for a specific target protein, making it an attractive candidate for drug development.

Aplicaciones Científicas De Investigación

Structural Analysis and Comparison

The structural characteristics of compounds similar to Methyl 4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzoate have been a subject of interest. For instance, the structure of 4-Bromophenyl benzoate (4BPBA) was analyzed and compared to phenyl benzoate and 4-methylphenyl benzoate. This study revealed variations in bond parameters and dihedral angles between phenyl and benzoyl rings, offering insights into the molecular configurations of related compounds (Gowda et al., 2008).

Synthesis and Optimization

Research has been conducted on the synthesis of related compounds. For example, Methyl 4-(bromomethyl)benzoate was synthesized through a reaction involving methyl 4-methylbenzoate, exploring optimal conditions for high yield production (Bi Yun-mei, 2012). Another study focused on the synthesis of Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, which is crucial for the total synthesis of bisbibenzyls, a series of natural products with various biological activities (Lou Hong-xiang, 2012).

Applications in Polymerization

Methyl-4-[bis(4-bromophenyl)amino]benzoate cation radical salts were found to be effective initiators for the polymerization of cyclohexene oxide. This study highlights the compound's potential in polymer synthesis and its behavior under various conditions (Abu-Abdoun & Ledwith, 2007).

Biodegradation Studies

In the context of biodegradation, research on the anaerobic metabolism of related compounds like cresols has been conducted. These studies provide insights into the microbial degradation pathways and the formation of intermediates like benzoyl-CoA, which are relevant to understanding the environmental fate of related chemical structures (Rudolphi et al., 2004).

Crystal Engineering

In crystal engineering, compounds such as Methyl 2-(carbazol-9-yl)benzoate have been used to study phase transitions in high-Z′ structures, providing valuable data on crystallographic behaviors under different conditions (Johnstone et al., 2010).

Propiedades

IUPAC Name |

methyl 4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16BrNO4/c1-28-22(27)16-9-7-15(8-10-16)21(26)24-19-12-11-17(23)13-18(19)20(25)14-5-3-2-4-6-14/h2-13H,1H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSNRRCSLBXXFAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[2-[2-(dimethylamino)pyrimidin-4-yl]morpholin-4-yl]propan-1-one](/img/structure/B2416757.png)

![1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2416767.png)

![N-(4-fluorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2416771.png)